molecular formula C12H19ClFN B14862025 (R)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hcl

(R)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hcl

Cat. No.: B14862025
M. Wt: 231.74 g/mol
InChI Key: DZIQSMWUECDPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chiral amine compound with a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium triacetoxyborohydride.

    Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the desired ®-enantiomer.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the fluorine position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic amines on biological systems. It may serve as a model compound for investigating metabolic pathways and enzyme interactions.

Medicine

In medicinal chemistry, ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is explored for its potential pharmacological properties. It may act as a precursor for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated aromatic ring and the chiral amine group enable the compound to bind selectively to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
  • 5-Fluoro-2-methylphenylboronic acid
  • 5-Fluoro-2-methylphenyl isothiocyanate

Uniqueness

®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific structural features, including the fluorinated aromatic ring and the chiral center. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19ClFN

Molecular Weight

231.74 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C12H18FN.ClH/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4;/h5-7,11H,14H2,1-4H3;1H

InChI Key

DZIQSMWUECDPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)(C)C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.